Bienvenue dans la boutique en ligne BenchChem!

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-

Pro-oxidative activity Neutrophil priming Superoxide generation

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS 90712-89-3), also designated B 685 or Clofazimine Related Compound 2, is a synthetic phenazinone derivative with molecular formula C₂₄H₁₅Cl₂N₃O and molecular weight 432.31 g/mol. It belongs to the aposafranone subclass of phenazines, characterized by a carbonyl at the 2-position rather than the alkylimino group found in riminophenazines such as the parent drug clofazimine (B663).

Molecular Formula C24H15Cl2N3O
Molecular Weight 432.3 g/mol
CAS No. 90712-89-3
Cat. No. B194069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
CAS90712-89-3
Molecular FormulaC24H15Cl2N3O
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H15Cl2N3O/c25-15-5-9-17(10-6-15)27-21-13-20-23(14-24(21)30)29(18-11-7-16(26)8-12-18)22-4-2-1-3-19(22)28-20/h1-14,27H
InChIKeyBGHUROVDDYSMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS 90712-89-3): A Structurally Distinct Clofazimine Oxo/Aposafranone Impurity


2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS 90712-89-3), also designated B 685 or Clofazimine Related Compound 2, is a synthetic phenazinone derivative with molecular formula C₂₄H₁₅Cl₂N₃O and molecular weight 432.31 g/mol . It belongs to the aposafranone subclass of phenazines, characterized by a carbonyl at the 2-position rather than the alkylimino group found in riminophenazines such as the parent drug clofazimine (B663) [1]. This fundamental structural divergence places the compound into a distinct functional category with demonstrably different biological properties that preclude its use as a substitute for riminophenazine-based agents in pharmacological research contexts.

Why Riminophenazine-Class Compounds Cannot Replace 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- in Specialized Research and Analytical Applications


The phenazine chemotype encompasses multiple subclasses with divergent pharmacodynamic signatures. Clofazimine and its clinically evaluated riminophenazine analogs (e.g., B669, B746) exert their antimycobacterial, anti-inflammatory, and immunomodulatory effects at least partly through pro-oxidative priming of human phagocytes—a property strictly dependent on the nature of the 2-position substituent [1]. Compounds lacking the requisite alkylimino group at this position, including all aposafranone derivatives tested, fail to elicit this pro-oxidative response [2]. Procurement of an incorrect subclass member for functional biological studies therefore introduces a fundamental activity mismatch that cannot be corrected by adjusting concentration alone, rendering generic phenazine substitution scientifically invalid for mechanism-of-action or comparative pharmacology investigations.

Quantitative Differentiation Evidence for 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS 90712-89-3) Versus Closest Riminophenazine Analogs


Absence of Pro-Oxidative Neutrophil Priming Activity Distinguishes B 685 from Clofazimine and B669 in Direct Head-to-Head Human Neutrophil Assays

In a direct comparative study, the aposafranone derivatives B 3722 and B 685 were evaluated alongside clofazimine (B663) and other riminophenazines for their ability to prime human neutrophils for FMLP (0.1 μM)-stimulated superoxide generation. Both B 685 and B 3722 were categorically inactive, producing no significant enhancement of superoxide release above the FMLP control baseline [1]. In striking contrast, the riminophenazine clofazimine and its analog B669 significantly increased superoxide production, with B669 being described as an 'exceptionally potent pro-oxidative agent' in a parallel investigation of 26 dihydrophenazine compounds tested at a fixed concentration of 1 μg/mL [2]. This binary active/inactive distinction is mechanistically attributed to the replacement of the 2-position alkylimino group (present in riminophenazines) with a carbonyl oxygen (present in aposafranones), which abolishes the pro-oxidative priming interaction with neutrophil phospholipase A₂ [3].

Pro-oxidative activity Neutrophil priming Superoxide generation Aposafranone Riminophenazine

Systematic Subclass-Level Confirmation: Aposafranone Derivatives as a Collective Non-Priming Phenazine Category Versus Riminophenazines

The 1990 extension study by Zeis et al. explicitly confirmed that 'only riminophenazines, but not aposafranone derivatives or the imidazophenazine B621, could enhance superoxide release from activated neutrophils' [1]. This finding establishes a subclass-level rule: the aposafranone chemotype—including B 685 (CAS 90712-89-3)—as a category lacks the pro-oxidative priming property that is a hallmark of the therapeutically relevant riminophenazine subclass. The study further demonstrated that the priming effect of active compounds was completely prevented by the phospholipase A₂ inhibitor 4-p-bromophenacyl bromide, and pro-oxidative activities correlated closely with stimulation of arachidonic acid release [1]. B 685, as an aposafranone, does not engage this phospholipase A₂-dependent pathway, providing a mechanistic rationale for its inactivity that is consistent across the entire aposafranone subclass.

Aposafranone Phenazine subclassification Structure-activity relationship Neutrophil phospholipase A₂

Differentiated Analytical Utility: CAS 90712-89-3 as a Validated Pharmacopeial Impurity Reference Standard for Clofazimine Quality Control

CAS 90712-89-3 is commercially supplied as a fully characterized, regulatory-compliant reference standard specifically designated for clofazimine impurity profiling . It is utilized for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial clofazimine production [1]. This application-specific certification and characterization distinguishes the compound from research-grade riminophenazine analogs that are not qualified as pharmacopeial impurity reference materials. Multiple independent suppliers (Veeprho, SynZeal, Axios Research, Clearsynth, CATO) list this compound under catalog numbers with ISO 17034-compliant characterization data, confirming its established role in the pharmaceutical analytical workflow [1][2].

Pharmaceutical impurity Reference standard Clofazimine HPLC ANDA

Oxidation-State Differentiation: The Carbonyl-Containing Phenazinone Core of B 685 Versus the Imino-Containing Dihydrophenazine Core of Clofazimine

The core heterocycle of CAS 90712-89-3 is 2(10H)-phenazinone, featuring a carbonyl oxygen at position 2, whereas clofazimine and its riminophenazine analogs possess a 3,5-dihydro-phenazin-2-yl imino core capable of redox cycling between reduced and oxidized states . Clofazimine's antimycobacterial mechanism is thought to involve enzymatic reduction by mycobacterial type 2 NADH:quinone oxidoreductase (NDH-2) followed by nonenzymatic reoxidation by O₂, generating bactericidal reactive oxygen species (ROS) [1]. The permanently oxidized carbonyl at position 2 of B 685 fundamentally alters its redox potential relative to the imino-bearing dihydrophenazines, consistent with the experimental observation that B 685 did not produce significant ROS or prime neutrophils for superoxide generation [2]. While direct comparative redox potential measurements (e.g., cyclic voltammetry E₁/₂ values) for B 685 versus clofazimine were not identified in the open literature, the structural rationale is fully consistent with the differential biological activity data.

Redox potential Phenazinone Dihydrophenazine Oxidation state Pro-oxidative cycling

Evidence-Based Research and Industrial Applications for 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS 90712-89-3)


Negative Control Compound for Neutrophil Pro-Oxidative Priming Studies Involving Phenazine Derivatives

Because B 685 is experimentally confirmed as inactive in human neutrophil superoxide generation assays, it can serve as a structurally matched negative control for studies investigating the pro-oxidative priming effects of riminophenazines such as clofazimine (B663) or B669 [1]. Its close structural similarity—including identical p-chlorophenyl and p-chloroanilino substitution—controls for nonspecific phenazine physicochemical effects while providing a true null baseline for the 2-position imino-dependent activity [2].

Certified Reference Standard for Clofazimine Impurity Profiling in Pharmaceutical Quality Control

The compound is commercially available as a fully characterized, ISO 17034-compliant reference standard designated for clofazimine impurity analysis. It is directly applicable to HPLC method development, method validation (AMV), and quality control (QC) workflows required for ANDA submissions and commercial clofazimine manufacturing . Its established identity as Clofazimine Related Compound 2 / Clofazimine Oxo Impurity ensures regulatory acceptance in pharmacopeial monograph compliance testing.

Structure-Activity Relationship Studies Dissecting the Role of the Phenazine 2-Position Substituent

B 685 represents the aposafranone subclass, in which the 2-position alkylimino group is replaced by a carbonyl. The compound is therefore valuable for systematic SAR studies comparing biological outcomes (pro-oxidative activity, anti-inflammatory effect, antimicrobial potency) across phenazine subclasses. When tested in parallel with riminophenazines (e.g., clofazimine) and imidazophenazines (e.g., B621), B 685 provides a critical data point for mapping the structural determinants of phenazine pharmacodynamics, as demonstrated in the foundational studies by Zeis, Anderson, and O'Sullivan [1][2].

Reference Material for Redox Potential Characterization of Phenazine-Derived Compounds

The oxidized phenazinone chromophore of B 685 (λ_max ~430–510 nm region depending on substituent) distinguishes it from the reduced dihydrophenazine chromophore of clofazimine. This spectral and electrochemical difference makes B 685 a useful comparator for structure-redox potential relationship studies. Although direct cyclic voltammetry data for B 685 were not identified in open sources, its well-defined oxidation state makes it a candidate reference point for systematic electrochemical characterization of the phenazine chemical space . Note: Users should independently verify redox parameters experimentally before procurement for this purpose.

Quote Request

Request a Quote for 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.